![molecular formula C10H24P2 B14384161 Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane CAS No. 89915-93-5](/img/structure/B14384161.png)
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Tertiary phosphines are widely used in various chemical reactions and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
In industrial settings, the production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the propan-2-yl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products have various applications in different fields of chemistry and industry .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane exerts its effects involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic reactions, enhancing the efficiency and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane include:
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
Diisopropylphosphite: An organophosphorus compound with a similar phosphorus-containing structure.
Uniqueness
What sets this compound apart from these similar compounds is its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various catalytic and industrial applications .
Propiedades
Número CAS |
89915-93-5 |
|---|---|
Fórmula molecular |
C10H24P2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
di(propan-2-yl)-(propan-2-ylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-8(2)11-7-12(9(3)4)10(5)6/h8-11H,7H2,1-6H3 |
Clave InChI |
FKRJMLILFYDHCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)PCP(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


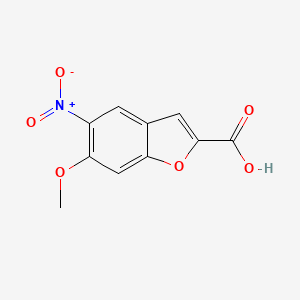
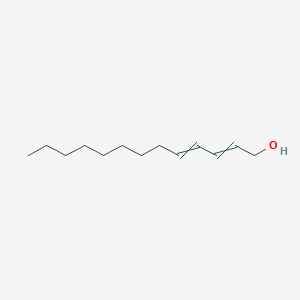
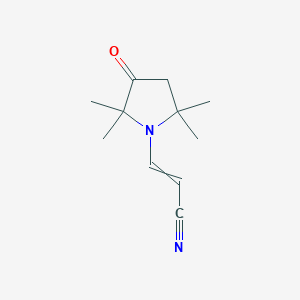
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
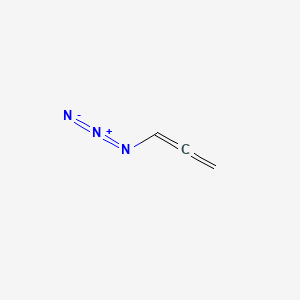

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
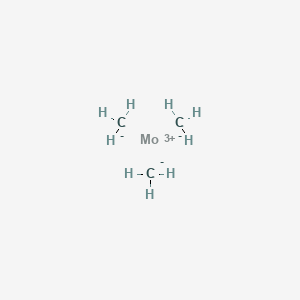
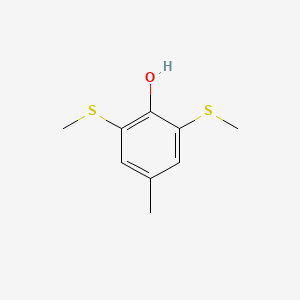

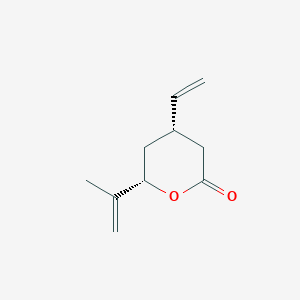
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)


